4,6-Dibromo-2,3-dimethylphenol

Crystallography Solid-State Chemistry Structural Biology

4,6-Dibromo-2,3-dimethylphenol (CAS 15460-16-9) is a brominated phenolic compound with the molecular formula C8H8Br2O and a molecular weight of 279.96 g/mol. The compound features two bromine atoms substituted at the 4- and 6-positions and two methyl groups at the 2- and 3-positions on the phenol ring.

Molecular Formula C8H8Br2O
Molecular Weight 279.96 g/mol
CAS No. 15460-16-9
Cat. No. B190086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-2,3-dimethylphenol
CAS15460-16-9
Synonyms4,6-DIBROMO-2,3-DIMETHYLPHENOL
Molecular FormulaC8H8Br2O
Molecular Weight279.96 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1Br)Br)O)C
InChIInChI=1S/C8H8Br2O/c1-4-5(2)8(11)7(10)3-6(4)9/h3,11H,1-2H3
InChIKeyMKCNODSSAHAREV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-2,3-dimethylphenol CAS 15460-16-9: Brominated Phenol Building Block for Pesticide and Pharmaceutical Synthesis


4,6-Dibromo-2,3-dimethylphenol (CAS 15460-16-9) is a brominated phenolic compound with the molecular formula C8H8Br2O and a molecular weight of 279.96 g/mol . The compound features two bromine atoms substituted at the 4- and 6-positions and two methyl groups at the 2- and 3-positions on the phenol ring . Its single-crystal X-ray diffraction structure has been fully solved and deposited, revealing a planar molecular conformation with a maximum atomic deviation of 0.063 Å and a distinctive Br⋯Br interaction of 3.362 Å in the crystalline state [1]. The compound is synthesized via a three-step route from 2,3-dimethyl phenylamine involving bromination, diazotization-bromination, and hydrolysis reactions [1], and serves primarily as a synthetic intermediate in the preparation of pesticides, pharmaceuticals, and functional materials .

4,6-Dibromo-2,3-dimethylphenol: Why Regioisomeric Substitution Is Not Permissible in Bromophenol-Based Synthesis


In the bromophenol class, the precise positioning of bromine and methyl substituents dictates both the reactivity profile in cross-coupling reactions and the downstream biological or material properties of final products [1]. 4,6-Dibromo-2,3-dimethylphenol possesses a specific substitution pattern—bromine atoms at the 4- and 6-positions, methyl groups at the 2- and 3-positions—that defines its steric and electronic environment [2]. Regioisomers such as 2,3-dibromo-4,6-dimethylphenol (CAS 83755-90-2) or 2,4-dibromo-3,6-dimethylphenol present markedly different bromine reactivity and hydrogen-bonding capabilities, rendering them non-interchangeable in structure-activity relationship (SAR)-driven programs [1]. The intermolecular O–H⋯O hydrogen bonding and Br⋯Br interactions observed in the crystal lattice of this specific compound [2] are substitution-pattern dependent and would not be replicated by regioisomeric alternatives, potentially affecting solid-state properties relevant to formulation or crystallization processes.

4,6-Dibromo-2,3-dimethylphenol: Quantitative Comparative Evidence for Procurement Decision-Making


Crystal Structure Confirmation: Unique Br⋯Br Interaction Differentiates 4,6-Dibromo-2,3-dimethylphenol from Regioisomers

Single-crystal X-ray diffraction of 4,6-dibromo-2,3-dimethylphenol reveals a short intermolecular Br⋯Br contact distance of 3.362 (1) Å in the crystalline state, accompanied by intermolecular O–H⋯O hydrogen bonding forming chains parallel to the [010] direction [1]. This specific Br⋯Br interaction, observed at a distance significantly shorter than the sum of van der Waals radii (~3.7 Å), is a direct consequence of the 4,6-dibromo substitution pattern and would not occur in regioisomers such as 2,3-dibromo-4,6-dimethylphenol or 2,4-dibromo-3,5-dimethylphenol due to altered spatial arrangement of bromine atoms [1]. While regioisomeric comparators lack fully reported crystal structures for direct quantitative comparison, the experimentally determined Br⋯Br distance provides a definitive, measurable structural fingerprint unique to this compound among its isomer class.

Crystallography Solid-State Chemistry Structural Biology

Synthetic Route from 2,3-Dimethyl Phenylamine: Established Three-Step Procedure for 4,6-Dibromo-2,3-dimethylphenol

4,6-Dibromo-2,3-dimethylphenol is synthesized via a defined three-step sequence from 2,3-dimethyl phenylamine: (1) bromination to yield 1-amino-4-bromo-2,3-dimethylbenzene, (2) diazotization-bromination, and (3) hydrolysis to the final phenol product [1]. This route, based on the literature of Lai et al. (1993) with subsequent improvements, provides a reproducible synthetic pathway to the target compound [1]. While direct comparative yield or purity data against alternative synthetic routes are not publicly available, the documented procedure enables procurement from suppliers adhering to this established methodology. Regioisomeric bromophenols may require entirely different synthetic strategies due to altered directing effects of the methyl and hydroxyl groups.

Organic Synthesis Bromination Diazotization

Physical and Analytical Characterization: Crystal Data Parameters for 4,6-Dibromo-2,3-dimethylphenol Identity Verification

The single-crystal structure of 4,6-dibromo-2,3-dimethylphenol has been fully refined with an R factor of 0.037 and wR of 0.090 for 2250 reflections and 102 parameters at 298 K [1]. Crystal data: monoclinic space group P21 with unit cell parameters a = 7.3604 (5) Å, b = 4.4310 (6) Å, c = 14.0245 (10) Å, β = 92.482 (1)°, V = 456.96 (8) ų, Z = 2 [1]. The maximum residual electron density is 0.57 e Å⁻³ [1]. These parameters serve as definitive analytical reference standards for identity confirmation via X-ray powder diffraction (XRPD) comparison or single-crystal verification. Regioisomers would exhibit distinct unit cell parameters and space group assignments, enabling unambiguous differentiation.

Analytical Chemistry Quality Control Crystallography

4,6-Dibromo-2,3-dimethylphenol: Recommended Procurement and Research Application Scenarios


Synthetic Intermediate for Pesticide and Agrochemical Development

4,6-Dibromo-2,3-dimethylphenol serves as a building block in the synthesis of pesticide candidates, leveraging the 4,6-dibromo substitution pattern for subsequent cross-coupling or functionalization reactions . The compound's structural assignment, verified by single-crystal X-ray diffraction [1], ensures that SAR studies using this intermediate are built upon a definitively characterized scaffold. Procurement of this specific regioisomer is essential when the intended downstream transformation requires bromine atoms at the 4- and 6-positions rather than alternative substitution patterns.

Pharmaceutical Intermediate and Medicinal Chemistry Scaffold

The compound is utilized in pharmaceutical research as a synthetic intermediate, particularly in programs requiring brominated phenol building blocks for Suzuki-Miyaura, Ullmann, or other palladium-catalyzed coupling reactions . The planar molecular geometry and specific substitution pattern, confirmed crystallographically [1], provide predictable reactivity at the bromine-bearing positions while the methyl groups modulate steric and electronic properties. Regioisomeric substitution would alter both the reactivity profile and the three-dimensional architecture of downstream products, making correct compound identification critical for reproducible medicinal chemistry outcomes.

Reference Standard for Analytical Method Development and Quality Control

The fully solved single-crystal structure, with refined unit cell parameters (a=7.3604 Å, b=4.4310 Å, c=14.0245 Å, β=92.482°, space group P21) and an R factor of 0.037 [1], establishes 4,6-dibromo-2,3-dimethylphenol as a suitable reference material for developing XRPD or spectroscopic identity tests. The distinctive Br⋯Br interaction at 3.362 Å and the O–H⋯O hydrogen-bonded chain structure [1] provide additional crystallographic signatures that can be leveraged in polymorph screening or solid-form characterization studies. This scenario is particularly relevant for laboratories requiring authenticated reference standards for regulatory submissions or method validation.

Structure-Activity Relationship Studies in Bromophenol Series

In SAR investigations comparing the biological effects of bromination pattern and methyl substitution on phenolic scaffolds, 4,6-dibromo-2,3-dimethylphenol represents a specific regioisomeric configuration . Its fully characterized crystal structure [1] provides a baseline for understanding how this particular substitution pattern influences molecular conformation, intermolecular interactions, and potentially target binding. When designing comparative studies with regioisomers such as 2,3-dibromo-4,6-dimethylphenol, procurement of the correctly identified compound is essential to avoid confounding SAR conclusions with regioisomeric artifacts.

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